3-Methoxybutan-1-amine

Description

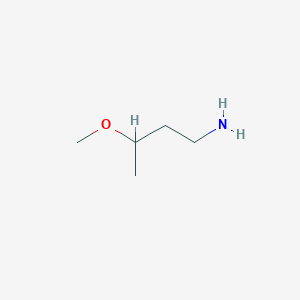

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methoxybutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(7-2)3-4-6/h5H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQKTYAYBZRHHJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCN)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Methoxybutan 1 Amine and Its Stereoisomers

Chemo- and Stereoselective Reductive Amination Strategies

Direct asymmetric reductive amination (DARA) is a highly efficient, one-step method for converting ketones or aldehydes into chiral amines, valued for its high atom economy as water is the only byproduct. acs.orgnih.gov This approach avoids the need for pre-forming and isolating imine intermediates, offering a more streamlined and practical pathway to enantiomerically enriched amines. google.com

Catalytic Asymmetric Reductive Amination of Ketone Precursors

Transition-metal-catalyzed asymmetric reductive amination (ARA) stands as one of the most direct methods to access chiral amines from readily available ketones and an amine source in the presence of a chiral catalyst and a reductant. sioc-journal.cn Despite its potential, the development of this chemistry has faced challenges, including competition with ketone reduction and potential catalyst poisoning by the amine product. acs.orgsioc-journal.cn Successful strategies often involve the use of iridium, ruthenium, or rhodium complexes paired with sophisticated chiral ligands. google.comsemanticscholar.orgsemanticscholar.org For instance, the direct asymmetric reductive amination of aryl ketones using an Ir-f-Binaphane complex has demonstrated high conversions and enantioselectivities up to 96% ee. google.com

The cornerstone of successful catalytic asymmetric reductive amination is the design of the chiral ligand, which dictates the stereochemical outcome of the reaction. A wide variety of chiral phosphine ligands have been developed to achieve high enantioselectivity.

Diphosphine Ligands: Bidentate phosphine ligands like BINAP and its derivatives (e.g., f-Binaphane, C3-TunePhos) have been successfully employed in ruthenium- and iridium-catalyzed systems. google.comsemanticscholar.org The Ir-f-Binaphane complex, for example, has shown excellent reactivity and enantioselectivity in the hydrogenation of imines and the direct reductive amination of ketones. google.com

Phosphoramidite Ligands: Sterically tunable chiral phosphoramidite ligands have been effective in iridium-catalyzed DARA, allowing for the accommodation of a broad range of ketone substrates, including both aromatic and aliphatic variants. nih.gov

SPINOL-Derived Catalysts: Chiral SPINOL-derived borophosphates have emerged as effective catalysts for the asymmetric reductive amination of ketones using pinacolborane as the reductant, yielding chiral amines with excellent enantioselectivities. acs.orgnih.gov The choice of the SPINOL backbone and the substituents on the phosphoric acid are critical for achieving high stereocontrol. acs.org

Monodentate Phosphine Ligands: While bidentate ligands are common, novel monodentate phosphine ligands such as XuPhos have also been developed for iridium-catalyzed DARA of ketones with secondary amines, providing high enantioselectivities.

| Ligand/Catalyst System | Metal Center | Substrate Type | Key Features |

| f-Binaphane | Iridium | Aryl Ketones | High activity and enantioselectivity (up to 96% ee) in the presence of additives like Ti(OⁱPr)₄ and I₂. google.com |

| C3-TunePhos | Ruthenium | Alkyl Aryl Ketones | Excellent enantiocontrol (>90% ee) with ammonium (B1175870) acetate as the amine source and H₂ as the reductant. semanticscholar.org |

| SPINOL-derived Phosphoric Acids | Boron | Ketones | Used with pinacolborane; provides high yields and enantioselectivities for α-methyl chiral amines. acs.org |

| Chiral Phosphoramidites | Iridium | Aromatic & Aliphatic Ketones | Sterically tunable ligands that allow for low catalyst loading and broad substrate scope. nih.gov |

| XuPhos | Iridium | Ketones (with secondary amines) | A monodentate ligand providing high efficiency and enantioselectivity for chiral tertiary amines. |

The direct synthesis of primary amines via ARA is highly desirable but presents unique challenges, such as the potential for catalyst inhibition by ammonia (B1221849) or the product amine. sioc-journal.cn To address this, various nitrogen sources have been investigated.

Ammonium salts, such as ammonium acetate or ammonium chloride, serve as convenient and effective in-situ sources of ammonia. acs.orgsioc-journal.cn

A ruthenium/C3-TunePhos system utilizes ammonium acetate with H₂ gas to achieve excellent enantiocontrol in the reductive amination of a wide range of alkyl aryl ketones. semanticscholar.org

The synthesis of a pharmaceutically relevant chiral primary amine was achieved on a multi-kilogram scale using a dtbm-Segphos ruthenium catalyst with ammonia and ammonium chloride, yielding >93% ee. acs.org

In some systems, the use of additives like titanium(IV) isopropoxide (Ti(OⁱPr)₄) can accelerate the formation of the imine intermediate, leading to improved yields. google.com

The choice of the ammonium salt and reaction conditions is crucial for balancing the rate of imine formation and subsequent asymmetric reduction while minimizing side reactions. acs.orgsioc-journal.cn

Understanding the reaction mechanism is critical for the rational design of more efficient catalysts. The asymmetric hydrogenation of the C=N bond of an in-situ formed imine or enamine is the key enantioselectivity-determining step. acs.orgnih.gov

Mechanistic studies, including deuterium labeling experiments and DFT calculations, have provided valuable insights. acs.org For some nickel-catalyzed hydrogenations, an equilibrium between the enamine and its imine isomer is proposed, with the imine being the active substrate for the 1,2-addition of the metal-hydride. acs.org In other systems, such as iridium-catalyzed DARA with phosphoramidite ligands, the reaction is thought to proceed via an outer-sphere transition state where hydride addition occurs. nih.gov The mechanism can be influenced by non-covalent interactions, such as hydrogen bonding between the amine substrate and the ligand, which helps to properly orient the substrate in the catalyst's chiral pocket. nih.gov

Biocatalytic Approaches for Enantiopure 3-Methoxybutan-1-amine

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.govtandfonline.comnih.gov Enzymes operate under mild aqueous conditions and can provide exceptional chemo-, regio-, and stereoselectivity, often without the need for protecting groups. tandfonline.comfrontiersin.org For the synthesis of chiral amines, several classes of enzymes are particularly relevant, including transaminases (TAs), amine dehydrogenases (AmDHs), and imine reductases (IREDs). frontiersin.orgnih.govresearchgate.net

Amine dehydrogenases (AmDHs) are especially promising as they catalyze the direct reductive amination of ketones using ammonia as the amine donor and a nicotinamide cofactor (NADH or NADPH) as the hydride source. nih.gov This process is highly atom-efficient and can produce enantiopure primary amines. iiserpune.ac.in Native AmDHs have been shown to be effective for the synthesis of short-chain chiral amines, including (S)-1-methoxypropan-2-amine, a compound structurally related to this compound. frontiersin.org

While wild-type enzymes provide a valuable starting point, their substrate scope, activity, and stability are often not optimal for industrial applications. Enzyme engineering, through techniques like directed evolution and rational design, has become a powerful tool to overcome these limitations. nih.govtandfonline.comiiserpune.ac.in

Screening: The discovery of novel biocatalysts often begins with screening large enzyme libraries. Metagenomic libraries, containing genetic material from uncultured microorganisms, are a rich source of diverse enzymes. nih.gov For example, screening a panel of 384 IREDs led to the identification of several active enzymes for the reductive amination of hydroxylated substrates. nih.gov

Rational Design: Once a lead enzyme is identified, its performance can be improved through rational design based on its three-dimensional structure. By identifying key amino acid residues in the active site that control substrate binding and stereoselectivity, targeted mutations can be introduced. For instance, structure-guided engineering of an imine reductase identified two crucial residues that act as "switches" to control the stereochemical outcome, allowing for the creation of enzyme variants with reversed and enhanced enantioselectivity (>99% ee).

Directed Evolution: This technique mimics natural evolution in the laboratory. It involves creating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This process can be iterated to achieve significant enhancements in catalytic efficiency and substrate scope. nih.gov

| Enzyme Class | Engineering Strategy | Improvement | Example Application |

| Imine Reductase (IRED) | Rational Design / Site-directed Mutagenesis | Reversed and enhanced stereoselectivity (>99% ee). | Synthesis of both (R)- and (S)-enantiomers of pyrrolidinamines. |

| Amine Dehydrogenase (AmDH) | Mutation of substrate-binding pocket | Expanded substrate scope from α-keto acids to ketones. nih.gov | Synthesis of chiral amines from ketones with excellent stereoselectivity. nih.gov |

| Monoamine Oxidase (MAO) | Directed Evolution | Broadened substrate scope to accommodate bulky aryl groups. | Deracemization for the synthesis of APIs like Solifenacin. researchgate.net |

| Transaminase (TA) | Random Mutagenesis and Screening | 50-fold increase in catalytic turnover (kcat). nih.gov | Synthesis of a range of chiral primary amines. nih.gov |

Whole-Cell Biocatalysis and Co-factor Regeneration Systems

Whole-cell biocatalysis offers a powerful and sustainable approach for the synthesis of chiral amines like this compound. This method utilizes intact microbial cells containing the desired enzymes, such as transaminases or amino acid dehydrogenases, to catalyze the conversion of a suitable precursor, like 3-methoxybutan-1-one, into the target amine. A significant advantage of whole-cell systems is that the enzymes are present in their natural cellular environment, which can enhance their stability and activity.

A critical aspect of many biocatalytic reductions and reductive aminations is the requirement for nicotinamide cofactors, such as NADH or NADPH. These cofactors are expensive and are consumed in stoichiometric amounts during the reaction. Therefore, efficient in-situ co-factor regeneration is essential for the economic viability of the process. Whole-cell systems inherently possess metabolic pathways that can regenerate these cofactors.

Commonly employed co-factor regeneration systems in whole-cell biocatalysis include:

Substrate-coupled regeneration: In this approach, a second substrate is added to the reaction mixture, which is oxidized by a dehydrogenase present in the host cell, thereby regenerating the required cofactor. A classic example is the use of glucose and glucose dehydrogenase, which oxidizes glucose to gluconolactone while reducing NADP+ to NADPH.

Enzyme-coupled regeneration: This system involves the use of a second enzyme, such as formate dehydrogenase or glucose-6-phosphate dehydrogenase, which is either naturally present in the host or co-expressed. This enzyme facilitates the regeneration of the cofactor by oxidizing a sacrificial substrate.

The choice of the whole-cell biocatalyst and the co-factor regeneration strategy is crucial for optimizing the yield and enantiomeric excess of the desired stereoisomer of this compound.

Process Intensification in Biocatalytic Synthesis

Process intensification aims to develop more efficient, safer, and more sustainable chemical processes. In the context of the biocatalytic synthesis of this compound, several strategies can be employed to intensify the process:

High Cell-Density Fermentation: By optimizing fermentation conditions, it is possible to achieve high concentrations of the biocatalyst, which directly translates to higher volumetric productivity.

Immobilization of Biocatalysts: Immobilizing the whole cells or isolated enzymes on a solid support can enhance their stability, facilitate their separation from the reaction mixture, and enable their reuse over multiple batches, thereby reducing costs.

In Situ Product Removal: The accumulation of the product, this compound, can be inhibitory to the biocatalyst. In situ product removal techniques, such as liquid-liquid extraction or adsorption, can be integrated into the process to continuously remove the product, thereby maintaining high reaction rates.

Flow Chemistry: Performing the biocatalytic reaction in a continuous flow reactor can offer several advantages over traditional batch processes, including better control over reaction parameters, improved heat and mass transfer, and enhanced safety.

By implementing these process intensification strategies, the biocatalytic synthesis of this compound can be made more economically competitive and environmentally friendly.

Functional Group Transformation Pathways

Traditional organic synthesis provides a variety of reliable methods for the preparation of this compound through the transformation of various functional groups.

Nitrile Reduction Methods

The reduction of 3-methoxybutanenitrile is a direct and effective method for the synthesis of this compound. Several reducing agents can be employed for this transformation, each with its own advantages and disadvantages.

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | High reactivity and yields | Highly reactive with protic solvents, requires careful handling |

| Borane (BH₃) | THF or DMS complex, often with heating | More selective than LiAlH₄ | Can be less reactive, unpleasant odor with DMS complex |

| Catalytic Hydrogenation | H₂, Raney Nickel or Pd/C catalyst, often with NH₃ | Economical, scalable | Can lead to secondary and tertiary amine byproducts |

The choice of the reducing agent and reaction conditions is crucial to maximize the yield of the primary amine and minimize the formation of byproducts. The addition of ammonia during catalytic hydrogenation can help to suppress the formation of secondary and tertiary amines.

Amidation-Reduction Sequences

Another versatile approach involves a two-step sequence of amidation followed by reduction. This method starts with a carboxylic acid, such as 3-methoxybutanoic acid, which is first converted to an amide. The resulting amide is then reduced to the corresponding amine.

The primary advantage of this method is the high stability and ease of purification of the intermediate amide. The reduction of the amide to the amine can be effectively achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Reaction Scheme:

Amidation: 3-methoxybutanoic acid is reacted with an aminating agent (e.g., ammonia or an amine) in the presence of a coupling agent or after conversion to an acid chloride.

Reduction: The resulting 3-methoxybutanamide is then reduced with LiAlH₄ in an ethereal solvent.

This sequence provides a reliable route to this compound and its N-substituted derivatives.

Substitution Reactions of Halogenated or Oxygenated Precursors

This compound can also be synthesized via nucleophilic substitution reactions on precursors containing a suitable leaving group, such as a halogen or a sulfonate ester, at the 1-position.

A common method is the Gabriel synthesis , which involves the reaction of potassium phthalimide (B116566) with a 1-halo-3-methoxybutane. The phthalimide acts as a protected source of ammonia, preventing over-alkylation. The resulting N-alkylphthalimide is then cleaved, typically by hydrolysis with a strong acid or base, or by hydrazinolysis, to liberate the desired primary amine.

Reaction Scheme:

Alkylation: Potassium phthalimide is reacted with 1-bromo-3-methoxybutane (or a similar halogenated precursor) in a polar aprotic solvent.

Deprotection: The resulting N-(3-methoxybutyl)phthalimide is treated with hydrazine in a suitable solvent to yield this compound and phthalhydrazide.

This method is particularly useful for the synthesis of primary amines free from secondary or tertiary amine impurities.

Multi-Component Reactions Incorporating this compound Scaffolds

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. While specific examples incorporating a pre-formed this compound scaffold are not extensively reported, the principles of MCRs can be applied to synthesize derivatives of this amine.

For instance, the Ugi reaction , a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide, could be employed. In this context, this compound could serve as the amine component, reacting with a variety of aldehydes, carboxylic acids, and isocyanides to generate a library of complex amide derivatives.

Similarly, in a Mannich reaction , this compound could react with an aldehyde and a compound containing an active hydrogen to form a β-amino carbonyl compound.

The application of MCRs offers a highly efficient pathway to rapidly generate a diverse range of complex molecules based on the this compound scaffold, which can be valuable for drug discovery and materials science research.

Advancements in Green Synthesis of this compound Fall Below Threshold for Comprehensive Review

Despite a thorough review of current scientific literature, detailed research findings on advanced, green synthetic methodologies specifically for this compound and its stereoisomers remain scarce. While the principles of green chemistry are increasingly applied to the synthesis of various amines, specific and comprehensive studies focusing on this compound under the explicitly requested frameworks of solvent-free conditions, atom economy optimization, and recyclable catalytic systems are not sufficiently documented in publicly accessible research to construct a detailed, data-rich article as outlined.

The field of green chemistry aims to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. Key principles include the use of safer solvents, maximizing the incorporation of all materials used in the process into the final product (atom economy), and the use of catalysts that can be recovered and reused.

While general methodologies for the green synthesis of amines are well-established, including biocatalytic methods using enzymes like transaminases and amine dehydrogenases, and chemocatalytic routes employing recyclable catalysts, specific applications of these techniques to the synthesis of this compound are not extensively reported. Research on structurally similar but distinct compounds, such as the biocatalytic synthesis of (S)-1-methoxypropan-2-amine, highlights the potential for these green approaches. However, direct adaptation and detailed study for this compound, including data on reaction conditions, yields, atom economy, and catalyst recyclability, are not available to fulfill the specific requirements of the requested article.

Consequently, a comprehensive and scientifically accurate article adhering strictly to the provided outline on the green synthesis of this compound cannot be generated at this time due to the lack of specific research data.

Chemical Reactivity and Reaction Mechanism Studies of 3 Methoxybutan 1 Amine

Transformations at the Amine Functionality

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile and a base, driving its reactivity. This allows 3-Methoxybutan-1-amine to engage in a wide array of chemical reactions typical of primary amines.

Nucleophilic Acylation: this compound reacts with acylating agents such as acyl chlorides and acid anhydrides in a process known as nucleophilic acyl substitution. youtube.com The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This is followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form a stable N-substituted amide. youtube.comchemistrystudent.com The reaction typically proceeds via a nucleophilic addition-elimination mechanism, where an initial tetrahedral intermediate is formed, which then collapses to yield the final amide product. youtube.com

Sulfonylation: In a similar fashion, this compound can react with sulfonyl chlorides (e.g., benzenesulfonyl chloride). The amine acts as a nucleophile, attacking the electrophilic sulfur atom and displacing the chloride ion to form a sulfonamide. libretexts.orgcbijournal.com This specific reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. libretexts.org The resulting sulfonamide from a primary amine like this compound still possesses an acidic proton on the nitrogen, allowing it to dissolve in aqueous base. libretexts.org

| Reaction Type | Reactant | Product Class |

|---|---|---|

| Nucleophilic Acylation | Acyl Chloride (R-COCl) | N-(3-methoxybutyl)amide |

| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(3-methoxybutyl)sulfonamide |

The nitrogen atom of this compound can be alkylated by reaction with alkyl halides through nucleophilic aliphatic substitution. wikipedia.org This reaction can proceed in a stepwise manner. The initial reaction with one equivalent of an alkyl halide yields a secondary amine. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine. masterorganicchemistry.com

| Reaction Stage | Reactant | Product |

|---|---|---|

| First Alkylation | Alkyl Halide (R-X) | N-alkyl-3-methoxybutan-1-amine (Secondary Amine) |

| Second Alkylation | Alkyl Halide (R-X) | N,N-dialkyl-3-methoxybutan-1-amine (Tertiary Amine) |

| Quaternization | Alkyl Halide (R-X) | N,N,N-trialkyl-3-methoxybutan-1-aminium halide (Quaternary Ammonium (B1175870) Salt) |

This compound reacts with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. masterorganicchemistry.comchemistrysteps.com This reaction is typically catalyzed by a mild acid and is reversible. chemistrysteps.compressbooks.pub The mechanism involves the initial nucleophilic attack of the amine nitrogen on the carbonyl carbon. youtube.com This is followed by a proton transfer to yield a tetrahedral intermediate called a carbinolamine. pressbooks.pub Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, converting it into a good leaving group (water). pressbooks.pub Subsequent elimination of water and deprotonation of the nitrogen results in the formation of the carbon-nitrogen double bond characteristic of an imine. chemistrysteps.compressbooks.pub To drive the reaction to completion, water is often removed from the reaction mixture. chemistrysteps.com

The primary amine group of this compound is susceptible to oxidation. The products of such reactions depend on the specific oxidizing agent and reaction conditions used. The electrochemical oxidation of simple primary aliphatic amines can proceed via the loss of an electron from the nitrogen to form a radical cation. researchgate.net Depending on the pathway, this can lead to the formation of imines. Further oxidation can lead to other products. For instance, various catalytic systems, including copper-catalyzed methods using molecular oxygen, can achieve the oxidative dehydrogenation of primary amines to furnish nitriles in high yields. researchgate.net Other methods can convert primary aliphatic amines into their corresponding oximes. nih.gov

While the primary amine itself is not typically reduced, the imine derivatives formed from this compound (as described in section 3.1.3) can undergo reduction to yield secondary amines. masterorganicchemistry.comyoutube.com This two-step process of imine formation followed by reduction is known as reductive amination. masterorganicchemistry.comlibretexts.org Common reducing agents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are effective for the reduction of the C=N double bond of the imine to a C-N single bond, thus producing a more substituted amine. libretexts.orgwikipedia.org This provides a powerful synthetic route to secondary amines starting from a primary amine and a carbonyl compound. youtube.comorganic-chemistry.org

Reactivity of the Ether Moiety

In contrast to the highly reactive amine group, the ether moiety in this compound is generally unreactive. Ethers are known for their chemical stability and resistance to attack by halogens, dilute acids, bases, and most nucleophiles, which is why they are often used as solvents. pressbooks.pubwikipedia.org

The cleavage of the C-O ether bond is the only general reaction they undergo, and this typically requires harsh conditions. pressbooks.pubchemistrysteps.comlibretexts.org This reaction is usually accomplished by heating with strong mineral acids, particularly hydrobromic acid (HBr) or hydroiodic acid (HI). pressbooks.pubchemistrysteps.com The mechanism involves the initial protonation of the ether oxygen by the strong acid to form an oxonium ion, which converts the alkoxy group into a good leaving group (an alcohol). chemistrysteps.comlibretexts.org A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking one of the adjacent carbon atoms in an Sₙ2 or Sₙ1 reaction, depending on the structure of the ether. pressbooks.pubchemistrysteps.com For this compound, which has primary and secondary carbons adjacent to the ether oxygen, the cleavage would likely proceed via an Sₙ2 mechanism, with the halide attacking the less sterically hindered methyl carbon. pressbooks.pub

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acyl chloride |

| Acid anhydride |

| N-substituted amide |

| Sulfonyl chloride |

| Benzenesulfonyl chloride |

| Sulfonamide |

| Alkyl halide |

| Secondary amine |

| Tertiary amine |

| Quaternary ammonium salt |

| Aldehyde |

| Ketone |

| Imine (Schiff base) |

| Carbinolamine |

| Water |

| Nitrile |

| Oxime |

| Sodium borohydride |

| Sodium cyanoborohydride |

| Hydrobromic acid |

| Hydroiodic acid |

| Oxonium ion |

Ether Cleavage and Exchange Reactions

The ether linkage in this compound is generally stable under neutral and basic conditions. However, like other ethers, it is susceptible to cleavage under strongly acidic conditions, typically in the presence of potent nucleophiles such as bromide or iodide ions. rsc.orgresearchgate.netrsc.org The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy (B1213986) group into a good leaving group (methanol). rsc.org

The subsequent nucleophilic attack can occur via two different mechanisms, depending on the reaction conditions and the structure of the substrate. researchgate.netnih.gov

SN2 Mechanism: In the presence of a strong nucleophile and a less sterically hindered substrate, the reaction will likely proceed through a bimolecular nucleophilic substitution (SN2) pathway. For this compound, nucleophilic attack would occur at the less substituted methyl group of the protonated ether, yielding 3-aminobutanol and a methyl halide.

SN1 Mechanism: If the reaction conditions favor the formation of a carbocation, a unimolecular nucleophilic substitution (SN1) mechanism may be operative. Cleavage of the C-O bond on the butane (B89635) chain would lead to a secondary carbocation at the C3 position. However, the formation of a secondary carbocation is generally less favorable than the SN2 attack on the methyl group.

The presence of the primary amine group can influence the course of the reaction. Under acidic conditions, the amine will be protonated to form an ammonium salt. This positively charged group can exert an electron-withdrawing inductive effect, potentially influencing the rate and regioselectivity of the ether cleavage.

Ether exchange reactions, where the methoxy group is replaced by another alkoxy group, are also conceivable under acidic catalysis. This would involve the cleavage of the protonated ether by an alcohol molecule acting as a nucleophile.

| Reaction Type | Reagents | Plausible Mechanism | Potential Products |

| Ether Cleavage | HBr or HI | SN2 | 3-Aminobutanol, Methyl bromide/iodide |

| Ether Exchange | R'OH, Acid Catalyst | Acid-catalyzed substitution | 3-(R'-oxy)butan-1-amine, Methanol |

Participation in Cyclization Reactions

The bifunctional nature of this compound makes it a suitable precursor for the synthesis of heterocyclic compounds, particularly substituted pyrrolidines. Through appropriate chemical manipulation, the amine and the methoxy group can be induced to react intramolecularly.

A plausible strategy for the cyclization of this compound involves the conversion of the methoxy group into a better leaving group, such as a halide or a tosylate. Subsequent intramolecular nucleophilic attack by the amine would lead to the formation of a five-membered pyrrolidine (B122466) ring.

For instance, after N-protection (e.g., as a tosylamide or carbamate (B1207046) to modulate the nucleophilicity of the nitrogen), the ether could be cleaved with a reagent like trimethylsilyl (B98337) iodide (TMSI) to generate a secondary iodide. Intramolecular SN2 displacement of the iodide by the nitrogen nucleophile would then yield the corresponding 2-methylpyrrolidine (B1204830) derivative.

The Hofmann-Löffler-Freytag reaction provides a well-established method for the synthesis of pyrrolidines from N-haloamines. mdpi.combeilstein-journals.org A derivative of this compound, after conversion to an N-chloro or N-bromoamine, could undergo a free-radical mediated cyclization. This reaction typically involves the following steps:

Protonation of the N-haloamine in strong acid.

Homolytic cleavage of the N-halogen bond, often initiated by heat or light, to generate a nitrogen-centered radical cation.

An intramolecular 1,5-hydrogen atom transfer from the unactivated C4 position of the butane chain to the nitrogen radical.

Subsequent radical recombination to form a 4-halobutylammonium salt.

Treatment with a base to neutralize the ammonium salt and induce intramolecular cyclization to the pyrrolidine ring.

| Cyclization Strategy | Key Transformation | Intermediate | Product |

| Intramolecular SN2 | Ether cleavage and activation | N-protected 4-halo-2-butanamine | N-protected 2-methylpyrrolidine |

| Hofmann-Löffler-Freytag | N-halogenation and radical cyclization | N-halo-3-methoxybutan-1-amine | 2-methylpyrrolidine |

Skeletal Modifications and Functionalization of the Butane Chain

Directed Functionalization Strategies (e.g., C-H Activation)

The selective functionalization of specific C-H bonds within the butane chain of this compound represents a modern and efficient approach to skeletal modification. This can be achieved through transition metal-catalyzed C-H activation, where a directing group guides the catalyst to a specific C-H bond.

To apply this strategy to this compound, the primary amine would first need to be converted into a suitable directing group. A variety of N-based directing groups are known to be effective in palladium-catalyzed C-H functionalization. For example, conversion of the amine to a picolinamide (B142947) or a related N-heterocyclic group could direct a palladium catalyst to activate the C-H bonds at the C2 or C4 positions of the butane chain.

Once the C-H bond is activated and a metal-carbon bond is formed, a range of coupling partners can be introduced to functionalize the butane chain. This could include arylation, alkenylation, or alkynylation reactions, providing access to a wide variety of structurally diverse derivatives of this compound. The regioselectivity of the C-H activation would be determined by the directing group and the reaction conditions.

Rearrangement Reactions

The Hofmann-Löffler-Freytag reaction, as described in the context of cyclization, also represents a significant rearrangement reaction for derivatives of this compound. The key step of this reaction is the intramolecular 1,5-hydrogen atom transfer, which effectively moves the site of reactivity from the nitrogen atom to the C4 position of the butane chain. This rearrangement enables the subsequent C-N bond formation and cyclization to a pyrrolidine ring.

Investigations of Reaction Selectivity and Control

Diastereoselectivity in Multi-Chiral Center Syntheses

If this compound is used in its chiral form (either (R)- or (S)-enantiomer), the existing stereocenter at the C3 position can influence the stereochemical outcome of subsequent reactions, leading to diastereoselective transformations. This is particularly relevant in cyclization reactions that generate a new stereocenter.

For example, in the synthesis of a substituted pyrrolidine from a chiral this compound derivative, the stereochemistry of the newly formed stereocenter at the C4 position (which becomes the C2 position of the pyrrolidine ring) would be influenced by the configuration of the C3 stereocenter. The diastereoselectivity of such cyclization reactions is often governed by the formation of a thermodynamically more stable transition state, where steric interactions are minimized.

Applications of 3 Methoxybutan 1 Amine As a Building Block in Complex Chemical Synthesis

Precursor in Natural Product Synthesis

The synthesis of natural products often relies on the use of simple, chiral building blocks to construct complex polycyclic and stereochemically rich structures. The structural features of 3-Methoxybutan-1-amine make it a suitable starting material for such endeavors.

Role in Alkaloid Synthesis

Alkaloids are a diverse class of naturally occurring compounds that typically contain at least one nitrogen atom in a heterocyclic ring. Many possess significant biological activity. The primary amine group in this compound is a key functional handle for introducing nitrogen into a target molecule, a fundamental step in many alkaloid syntheses. Synthetic strategies can utilize this amine to build the core heterocyclic scaffolds, such as piperidines or pyrrolidines, which are prevalent in numerous alkaloids. The chiral center at the 3-position can be used to establish a specific stereochemistry early in the synthetic sequence, guiding the formation of subsequent stereocenters and ultimately leading to the desired enantiomerically pure natural product.

Incorporation into Bio-inspired Molecular Frameworks

Bio-inspired synthesis aims to create novel molecules that mimic the structure and function of natural products. walshmedicalmedia.com Chemists design these frameworks to replicate or adapt the features of biological systems for applications in medicine and catalysis. walshmedicalmedia.com By studying how nature constructs molecular frameworks, synthetic systems can be developed for controlled use. walshmedicalmedia.com this compound serves as an excellent starting fragment in this field. Its combination of a nucleophilic amine, a defined stereocenter, and a methoxy (B1213986) group allows for the systematic construction of molecules designed to interact with specific biological targets like enzymes or receptors. The methoxy group can influence the molecule's conformation and solubility, while the chiral amine portion can be crucial for establishing specific, three-dimensional interactions within a biological binding pocket.

Construction of Heterocyclic Systems

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. This compound is a key reagent for the synthesis of important nitrogen-containing heterocycles.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Piperidines)

Pyrrolidines and piperidines are five- and six-membered nitrogen-containing rings, respectively, that form the core of many pharmaceuticals and natural products. enamine.netresearchgate.netwhiterose.ac.uk Primary amines are essential for their synthesis, typically acting as the nitrogen source in cyclization reactions. This compound can be employed in various established methods to produce N-substituted pyrrolidines and piperidines where the substituent is the 3-methoxybutyl group.

Common synthetic routes include:

Reaction with Dihalides: The amine can undergo nucleophilic substitution with 1,4-dihalobutanes or 1,5-dihalopentanes to form the corresponding pyrrolidine (B122466) or piperidine ring.

Reductive Amination of Dicarbonyls: Reaction with a 1,4- or 1,5-dicarbonyl compound (dialdehydes or diketones) followed by reductive cyclization provides a direct route to these heterocycles.

Aza-Michael Addition: The amine can be used in tandem reactions, such as an initial Michael addition to an α,β-unsaturated ester followed by intramolecular cyclization to form the heterocyclic ring.

The table below outlines a generalized reaction scheme for the synthesis of these heterocycles using a primary amine like this compound.

| Heterocycle | General Reaction Scheme | Reagents |

| Pyrrolidine | Primary Amine + 1,4-Dihalide | R-NH₂, Br-(CH₂)₄-Br, Base |

| Piperidine | Primary Amine + 1,5-Dihalide | R-NH₂, Br-(CH₂)₅-Br, Base |

| Piperidine | Primary Amine + Glutaraldehyde | R-NH₂, OHC-(CH₂)₃-CHO, Reducing Agent (e.g., NaBH₃CN) |

In this context, R would be the (3-methoxybutan-1-yl) group.

Routes to Fused Ring Systems

Once a piperidine or pyrrolidine ring is formed using this compound, it can serve as an intermediate for the construction of more complex fused ring systems. For example, a piperidine ring can be a precursor to benzonaphthyridine structures. prepchem.com Synthetic strategies may involve creating a functionalized piperidine, such as a 3-aryl-4-piperidone, from the initial amine. This intermediate can then undergo further reactions, such as treatment with hydroxylamine to form an oxime, followed by reduction and subsequent cyclization with another reagent to build the fused aromatic portion of the molecule. prepchem.com This step-wise approach allows for the controlled assembly of complex, polycyclic frameworks that are of interest in drug discovery.

Chiral Auxiliary and Ligand in Asymmetric Catalysis

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry where one enantiomer is often biologically active while the other may be inactive or harmful. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral starting material to control the stereochemical outcome of a reaction. wikipedia.orgyoutube.com

This compound, being a chiral primary amine, possesses the necessary features to function as a chiral auxiliary. The general strategy involves attaching the amine to a prochiral substrate (e.g., forming an amide with a carboxylic acid or an imine with a ketone). The inherent chirality of the 3-methoxybutyl group then directs the approach of a reagent from one face of the molecule, leading to the preferential formation of one stereoisomer. After the reaction, the auxiliary can be cleaved and potentially recovered for reuse. youtube.com

| Feature of a Chiral Auxiliary | Relevance of this compound |

| Possesses a Stereocenter | Contains a stereogenic carbon at the 3-position. |

| Easily Attached to Substrate | The primary amine group readily forms covalent bonds (amides, imines). |

| Provides Stereochemical Bias | The chiral framework sterically hinders one face of the reactive intermediate. |

| Cleavable under Mild Conditions | Amide or imine bonds can be hydrolyzed to release the product and recover the auxiliary. |

Furthermore, chiral amines like this compound can be converted into chiral ligands for transition-metal catalysts. By reacting the amine with other molecules, multidentate ligands can be formed that coordinate to a metal center (e.g., rhodium, palladium, or iridium). The resulting chiral metal complex can then catalyze a variety of asymmetric transformations, such as hydrogenations, allylic alkylations, or C-H activations, with high levels of enantioselectivity.

Design of Chiral Ligands for Transition Metal Catalysis

The development of chiral ligands is paramount in the field of asymmetric catalysis, where the synthesis of enantiomerically pure compounds is the primary objective. Chiral amines are a well-established class of ligands that can coordinate to transition metals, creating a chiral environment that influences the stereochemical outcome of a reaction.

While there are no specific examples in the literature of this compound being used as a chiral ligand, its structure presents potential for such applications. The primary amine group can serve as a coordination site for a variety of transition metals, including but not limited to palladium, rhodium, and iridium. The stereocenter at the 3-position, when the amine is used in its enantiomerically pure form, could induce asymmetry in catalytic transformations.

The general approach to designing a chiral ligand from this compound would involve the derivatization of the amine to introduce other coordinating groups, thereby creating a bidentate or multidentate ligand. For instance, the amine could be converted into a Schiff base, an amide, or a phosphine-containing ligand. The methoxy group, while not a strong coordinating group, could play a role in fine-tuning the steric and electronic properties of the resulting metal complex.

Table 1: Potential Chiral Ligand Scaffolds Derived from this compound

| Ligand Type | Potential Synthetic Route | Potential Applications in Catalysis |

|---|---|---|

| Chiral Diamine | Reductive amination with a suitable aldehyde or ketone | Asymmetric hydrogenation, transfer hydrogenation |

| Chiral Amino-phosphine | Reaction with a chlorophosphine | Asymmetric allylic alkylation, cross-coupling reactions |

| Chiral Salen-type | Condensation with a salicylaldehyde derivative | Asymmetric epoxidation, cyclopropanation |

Application in Organocatalytic Transformations

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. Chiral primary amines are a cornerstone of organocatalysis, particularly in enamine and iminium ion catalysis. These modes of activation are effective for a wide range of transformations, including aldol reactions, Michael additions, and Diels-Alder reactions.

Although specific studies employing this compound as an organocatalyst are not documented, its primary amine functionality makes it a candidate for such applications. In a typical catalytic cycle, the primary amine of this compound could react with a carbonyl compound to form a chiral enamine or iminium ion intermediate. The stereocenter at the 3-position would then direct the stereochemical course of the reaction.

The presence of the methoxy group could influence the solubility and steric environment of the catalyst, potentially impacting its activity and selectivity. Further derivatization of the amine, for example, by introducing a hydrogen-bond donor moiety, could lead to the development of bifunctional organocatalysts with enhanced performance.

Scaffolding for Advanced Materials and Polymers

The bifunctionality of this compound also lends itself to applications in materials science, particularly in the synthesis of specialty polymers and complex macromolecular architectures.

Primary amines are common monomers in the synthesis of various polymers, such as polyamides, polyimides, and polyureas. The reaction of the primary amine of this compound with difunctional monomers, such as diacyl chlorides, dianhydrides, or diisocyanates, could lead to the formation of novel polymers with the methoxybutyl side chain.

These side chains could impart unique properties to the resulting polymer, such as increased solubility in organic solvents, altered thermal properties (e.g., glass transition temperature), and potentially, biocompatibility. The chirality of the monomer, if used in an enantiomerically pure form, could lead to the synthesis of stereoregular polymers with interesting chiroptical properties.

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis of dendrimers often involves the iterative reaction of monomers with multiple reactive sites. Polyamidoamine (PAMAM) dendrimers, for instance, are built from an amine core and branching units containing amide and amine functionalities.

Theoretically, this compound could be incorporated into dendritic structures. For example, it could be used to functionalize the surface of a dendrimer, introducing methoxybutyl groups at the periphery. This could modify the dendrimer's solubility and its interaction with guest molecules in host-guest chemistry. In supramolecular chemistry, the amine group could participate in hydrogen bonding or electrostatic interactions to form self-assembled structures.

Precursor for Bioactive Scaffolds and Chemical Probes

The structural features of this compound make it an interesting starting material for the synthesis of molecules with potential biological activity and for the development of chemical probes.

The primary amine of this compound is a versatile handle for chemical modification. It can be readily acylated, alkylated, or arylated to generate a library of derivatives. A closely related compound, (S)-3-Amino-4-methoxy-butan-1-ol, has been synthesized and utilized as a starting material for the preparation of diamines. This demonstrates the feasibility of using such scaffolds in medicinal chemistry programs.

By analogy, this compound could be used to synthesize a variety of compounds with potential therapeutic applications. For example, the amine could be incorporated into a larger molecule to modulate its pharmacokinetic properties or to interact with a biological target. The methoxy group could also be a site for modification, although it is generally less reactive than the amine.

Table 2: Potential Bioactive Scaffolds and Chemical Probes from this compound

| Derivative Type | Synthetic Approach | Potential Application |

|---|---|---|

| N-Acyl Derivatives | Reaction with an activated carboxylic acid | Enzyme inhibitors, receptor ligands |

| N-Alkyl Derivatives | Reductive amination with an aldehyde or ketone | Modulators of ion channels, transporters |

| Fluorescently Labeled Derivatives | Reaction with a fluorescent dye containing a reactive group (e.g., NHS ester) | Chemical probes for fluorescence microscopy, flow cytometry |

Use in Ligand Design for Target-Oriented Synthesis

Information regarding the utilization of this compound for the synthesis of ligands targeting specific biological molecules, such as receptors or enzymes, is not present in the currently accessible body of scientific research. The performed searches aimed to identify instances where the unique structural features of this compound—the methoxy group at the 3-position and the primary amine—are exploited to achieve specific binding interactions with biological targets. However, no detailed studies, data tables on ligand affinity or efficacy, or specific examples of synthesized ligands derived from this compound were found.

Further research and publications in the field of medicinal chemistry and drug discovery may, in the future, shed light on the potential applications of this compound in the rational design of targeted therapeutic agents.

Computational and Theoretical Studies on 3 Methoxybutan 1 Amine

Conformational Analysis and Molecular Dynamics Simulations

Due to the presence of multiple single bonds, 3-Methoxybutan-1-amine is a flexible molecule capable of adopting numerous spatial arrangements or conformations. Computational studies are essential for understanding this conformational landscape.

The conformational landscape of a molecule describes the relative energies of its different spatial arrangements. For this compound, rotations around the C-C, C-N, and C-O bonds give rise to various conformers. Computational methods, such as molecular mechanics or Density Functional Theory (DFT), can be used to perform a systematic conformational search to identify energetically favorable structures.

The analysis typically reveals several low-energy, or stable, conformers. The global minimum is the most stable conformer, while other local minima represent less stable, but still potentially populated, conformations. The energy differences between these conformers and the energy barriers for interconversion between them define the molecule's potential energy surface. This landscape is crucial for understanding the molecule's average structure and how its shape influences its physical and chemical properties. Computational remodeling of such landscapes is a technique used to understand how structural changes affect function. nih.govresearchgate.net

Table 1: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C1-C2-C3) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

|---|---|---|---|

| A (Global Minimum) | gauche (~60°) | Yes | 0.00 |

| B | anti ( |

No | 1.5 |

| C | gauche' ( -60°) | Yes | 0.2 |

| D | eclipsed (~120°) | No | 4.5 (Transition State) |

Note: This table is illustrative. Actual values would be determined from specific quantum chemical calculations.

A key feature influencing the conformational preference of this compound is the potential for intramolecular hydrogen bonding. ias.ac.in A hydrogen bond can form between the hydrogen atoms of the primary amine group (-NH₂) as the donor and the lone pair of electrons on the methoxy (B1213986) oxygen atom as the acceptor.

This interaction typically results in a pseudo-cyclic, folded structure. Conformers that allow for this N-H···O interaction are significantly stabilized, often becoming the most populated conformers in the gas phase or in non-polar solvents. nih.govnih.gov The strength of this hydrogen bond can be estimated computationally by analyzing geometric parameters (e.g., H···O distance, N-H···O angle) and through methods like Natural Bond Orbital (NBO) analysis, which quantifies the interaction energy. Theoretical studies on similar bifunctional molecules, such as amino alcohols, confirm that such intramolecular interactions strongly dictate the preferred three-dimensional structure.

Electronic Structure and Reactivity Predictions

Quantum chemical calculations are employed to determine the electronic properties of this compound, which are fundamental to understanding its reactivity.

Quantum chemical methods like DFT are used to calculate the molecule's electronic structure. nih.gov Key properties include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Frontier Molecular Orbitals (HOMO/LUMO): The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons. For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to its lone pair of electrons. The LUMO is the innermost empty orbital and represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. schrodinger.comresearchgate.netnist.govscience.gov A smaller gap generally implies higher reactivity.

Charge Distribution: The distribution of electron density within the molecule can be quantified using population analysis methods, such as Mulliken population analysis. wikipedia.orgresearchgate.netlibretexts.org This analysis assigns partial atomic charges to each atom, identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In this compound, the nitrogen and oxygen atoms are expected to carry partial negative charges, making them nucleophilic centers, while the hydrogen atoms of the amine group and adjacent carbon atoms will carry partial positive charges.

Note: These values are typical for small aliphatic amines and ethers and would be refined by specific DFT calculations.

Computational chemistry can accurately predict various spectroscopic parameters, which aids in the interpretation of experimental data. DFT calculations are widely used to predict infrared (IR) absorption spectra. nih.govdtic.mil By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated.

A particularly useful application is in identifying the effects of intramolecular interactions. For this compound, the N-H stretching vibrations of the amine group would be sensitive to hydrogen bonding. In conformers where an intramolecular N-H···O hydrogen bond is present, the corresponding N-H stretching frequency is predicted to shift to a lower wavenumber (a redshift) compared to conformers without this bond. The magnitude of this shift provides a measure of the hydrogen bond's strength. This computational prediction is a valuable tool for analyzing experimental IR spectra to confirm the presence of specific conformers. researchgate.netarxiv.org

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in elucidating the detailed mechanisms of chemical reactions. acs.org By mapping the potential energy surface for a proposed reaction, chemists can identify the lowest-energy pathway from reactants to products. This involves calculating the geometries and energies of all reactants, intermediates, transition states, and products. monash.eduacs.org

For this compound, a primary amine, a key reaction would be its interaction with electrophiles. For example, the reaction with carbon dioxide is a well-studied process for amines used in carbon capture. researchgate.net Computational modeling could be used to investigate this reaction, likely proceeding through a zwitterionic intermediate or a carbamic acid pathway. The calculations would determine the activation energy for each step, identifying the rate-determining step and providing a complete thermodynamic and kinetic profile of the reaction. Such studies are vital for predicting reactivity and designing new chemical processes. aip.org

Transition State Characterization and Activation Energy Calculations

Detailed computational studies characterizing the transition states and calculating the activation energies for reactions involving this compound are not extensively available in publicly accessible scientific literature. Theoretical investigations into the reaction mechanisms of analogous amine and methoxy-containing compounds often employ quantum mechanical calculations, such as Density Functional Theory (DFT), to model the geometric and electronic structure of transition states. These calculations would typically identify the imaginary frequencies corresponding to the reaction coordinate and determine the energy barrier that must be overcome for a reaction to proceed. However, specific data pertaining to this compound is not presently documented.

Solvent Effects on Reaction Pathways

The influence of solvents on the reaction pathways of this compound has not been the subject of specific computational or experimental studies found in the available literature. Generally, for reactions involving polar molecules like amines, the polarity of the solvent can significantly impact reaction rates and mechanisms. Polar protic solvents can stabilize charged intermediates and transition states through hydrogen bonding, while aprotic polar solvents can influence reactions based on their dielectric constant. Computational models, such as the Polarizable Continuum Model (PCM), are often used to simulate these solvent effects. In the absence of specific research on this compound, a detailed analysis of solvent effects on its reaction pathways remains speculative.

Structure-Property Relationships and Predictive Modeling

Predictive modeling and the establishment of explicit structure-property relationships for this compound are not well-documented in current scientific research. While general principles of physical organic chemistry allow for qualitative predictions, detailed quantitative structure-property relationship (QSPR) models derived from computational chemistry have not been published for this specific compound. Such models would typically correlate calculated molecular descriptors with experimentally determined properties. Basic physicochemical properties have been computed and are available in public databases. nih.gov

Table of Computed Properties for this compound

| Property | Value | Source |

| Molecular Weight | 103.16 g/mol | PubChem nih.gov |

| XLogP3-AA | 0.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 103.099714038 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 103.099714038 g/mol | PubChem nih.gov |

| Topological Polar Surface Area | 35.3 Ų | PubChem nih.gov |

| Heavy Atom Count | 7 | PubChem nih.gov |

| Formal Charge | 0 | PubChem nih.gov |

| Complexity | 39.1 | PubChem nih.gov |

Advanced Analytical Methodologies for Characterization and Process Monitoring of 3 Methoxybutan 1 Amine

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive characterization of 3-Methoxybutan-1-amine. Its primary strength lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental composition of the parent molecule and any associated impurities.

For this compound, HRMS is employed to verify its molecular formula, C5H13NO, by comparing the experimentally measured monoisotopic mass with the theoretically calculated value. nih.gov This high level of mass accuracy is critical for distinguishing the target compound from other isobaric species—molecules that have the same nominal mass but different elemental compositions.

Furthermore, HRMS is an invaluable tool for impurity profiling. During synthesis or storage, various side products or degradation products may arise. HRMS can detect these impurities even at trace levels and provide their accurate masses. This information is the first step in identifying the structure of unknown impurities, which is essential for process optimization and quality control.

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| This compound | C5H13NO | 103.099714038 |

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the molecular structure and stereochemistry of this compound. While one-dimensional (1D) ¹H and ¹³C NMR are fundamental for initial characterization, advanced 2D techniques and the use of chiral reagents are necessary for complete structural assignment and determination of enantiomeric purity.

2D-NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are instrumental in elucidating the precise connectivity of atoms within the this compound molecule. These techniques separate NMR signals across two frequency dimensions, revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the protons of the CH₂, CH, and CH₃ groups along the butane (B89635) backbone, confirming their sequence.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbon atoms to which they are attached. It allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum based on the known assignment of the attached proton signals from the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, it would show a correlation between the methoxy (B1213986) protons (-OCH₃) and the carbon at the 3-position of the butane chain, confirming the location of the methoxy group.

| 2D-NMR Technique | Type of Correlation | Expected Key Correlations for this compound |

| COSY | ¹H – ¹H | H1↔H2, H2↔H3, H3↔H4 (methyl) |

| HSQC | ¹H – ¹³C (1-bond) | H1↔C1, H2↔C2, H3↔C3, H4↔C4, H(methoxy)↔C(methoxy) |

| HMBC | ¹H – ¹³C (2-3 bonds) | H(methoxy)↔C3, H1↔C3, H4↔C2 |

Chiral NMR Reagents for Enantiomeric Excess Determination

Since this compound is a chiral molecule, determining its enantiomeric excess (ee) is critical. NMR spectroscopy, in conjunction with chiral reagents, offers a rapid and effective method for this analysis. rsc.orgrsc.org The principle involves converting the pair of enantiomers into a pair of diastereomers by reacting them with a chiral derivatizing agent (CDA). rsc.orgrsc.org

These newly formed diastereomers have distinct physical properties and, crucially, different NMR spectra. The signals corresponding to each diastereomer will appear at different chemical shifts, allowing for their individual integration. The ratio of the integrals of these distinct signals directly corresponds to the ratio of the enantiomers in the original sample, thus providing a precise measurement of the enantiomeric excess. rsc.org A variety of chiral derivatizing agents are available for amines, including inorganic phosphazane reagents, which can produce sharp, well-resolved signals in ³¹P NMR spectra. rsc.orgrsc.org Alternatively, chiral solvating agents (CSAs) can be used, which form transient, non-covalent diastereomeric complexes with the enantiomers, also inducing chemical shift differences. nih.gov

| Reagent Type | Principle of Operation | Example Reagents for Amines |

| Chiral Derivatizing Agents (CDAs) | Covalent bonding to form stable diastereomers with distinct NMR signals. rsc.org | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), Chiral phosphazanes rsc.org |

| Chiral Solvating Agents (CSAs) | Non-covalent interaction to form transient diastereomeric complexes. nih.gov | (R)-1,1'-Bi-2-naphthol (BINOL) acs.org, Chiral lanthanide shift reagents rsc.org |

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for both the separation of this compound from reaction mixtures and the accurate assessment of its chemical and enantiomeric purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed techniques.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity with high accuracy. nih.gov The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of this compound. This differential interaction leads to different retention times for the (R)- and (S)-enantiomers, resulting in their separation into two distinct peaks in the chromatogram.

The choice of CSP is critical for achieving successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of chiral compounds, including amines. sigmaaldrich.comphenomenex.com The mobile phase composition, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution between the enantiomeric peaks. google.com By integrating the area of each peak, the enantiomeric purity can be calculated with high precision.

| Chiral Stationary Phase (CSP) Type | Common Material | Typical Mobile Phase |

| Polysaccharide-based | Cellulose or Amylose derivatives (e.g., Chiralpak®, Lux®) nih.govphenomenex.com | Normal Phase: Hexane/Isopropanol; Reversed Phase: Acetonitrile/Water |

| Cyclodextrin-based | β- or γ-Cyclodextrin derivatives | Polar Ionic, Reversed Phase, or Normal Phase |

| Macrocyclic Glycopeptide | Vancomycin or Teicoplanin (e.g., CHIROBIOTIC®) sigmaaldrich.com | Polar Ionic, Reversed Phase, or Normal Phase |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species and Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. It is particularly well-suited for monitoring the progress of the synthesis of this compound. Aliquots can be taken from the reaction mixture over time and analyzed by GC-MS to track the disappearance of starting materials and the appearance of the product and any volatile byproducts.

In GC, compounds are separated based on their boiling points and interaction with the stationary phase of the capillary column. nih.gov As each component elutes from the column, it enters the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each separated peak, which serves as a molecular fingerprint, aiding in the identification of each component. nih.gov While standard GC columns may not separate the enantiomers of this compound, the technique is highly effective for assessing chemical purity and monitoring reaction kinetics. For certain analyses, derivatization of the amine can be performed to improve chromatographic behavior and mass spectral fragmentation patterns. nih.gov

| Compound | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |

| Starting Material A (e.g., 3-Methoxy-1-butanol) nih.gov | 5.2 | Varies with reactant |

| Starting Material B (e.g., an aminating agent) | 3.1 | Varies with reactant |

| This compound | 6.5 | 103 (M+), 88, 72, 58, 45 |

| Volatile Byproduct | 4.3 | Varies with byproduct |

X-ray Crystallography for Solid-State Structure Elucidation of Derivatives

X-ray crystallography is a premier analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This methodology provides unambiguous proof of molecular structure, offering detailed insights into bond lengths, bond angles, and intermolecular interactions. While the crystallographic analysis of this compound in its liquid state at room temperature is not feasible, its solid-state derivatives, such as salts, co-crystals, or reaction products, are amenable to this powerful technique.

The application of X-ray crystallography to derivatives of this compound would be instrumental in unequivocally establishing their molecular connectivity and stereochemistry. The process involves several key stages, beginning with the growth of a high-quality single crystal of the derivative compound. This is often the most challenging step, requiring careful control of crystallization conditions such as solvent, temperature, and concentration.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting numerous diffraction patterns from different orientations, a complete dataset is acquired.

The subsequent step involves complex computational analysis to solve the "phase problem" and reconstruct an electron density map of the unit cell—the basic repeating unit of the crystal lattice. From this map, the positions of the individual atoms can be determined with high precision. The final structural model is then refined to achieve the best possible fit with the experimental diffraction data.

The elucidated crystal structure of a this compound derivative would yield a wealth of information, which is typically presented in a crystallographic information file (CIF). Key parameters that would be determined include:

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space Group: The symmetry operations that describe the arrangement of molecules within the crystal lattice.

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the asymmetric unit.

Bond Lengths and Angles: Highly accurate measurements of the distances between bonded atoms and the angles they form.

Torsional Angles: The dihedral angles that define the conformation of the molecule.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

Emerging Research Areas and Future Outlook for 3 Methoxybutan 1 Amine

Development of Photocatalytic and Electrocatalytic Synthetic Routes

Traditional synthetic methods for primary amines often require harsh conditions, stoichiometric reagents, and multi-step processes. Modern synthetic chemistry is increasingly turning towards photocatalytic and electrocatalytic methods to provide greener, more efficient, and highly selective alternatives. For 3-Methoxybutan-1-amine, these approaches represent a significant area for future research.

Photocatalysis: Photocatalytic strategies, particularly those involving C-H functionalization, offer a direct and atom-economical pathway to synthesize complex amines. researchgate.nethepatochem.com Future research could focus on the α-C–H alkylation of unprotected primary amines using an organic photocatalyst combined with a hydrogen atom transfer (HAT) catalyst. researchgate.netdigitellinc.com This method avoids the need for protecting groups on the amine, simplifying the synthetic sequence. researchgate.net For a molecule like this compound, this could enable the introduction of new substituents at the carbon alpha to the nitrogen, creating a library of novel derivatives. The scalability of such photocatalytic reactions has been demonstrated in continuous flow systems, suggesting potential for industrial application. researchgate.net

Electrocatalysis: Electrosynthesis provides another sustainable avenue for amine production, often utilizing mild conditions and avoiding hazardous chemical oxidants or reductants. The electrocatalytic N-alkylation of amines with alcohols has been reported, presenting a potential route to derivatives of this compound. osti.gov Research in this area could explore the use of ruthenium-on-activated carbon cloth (Ru/ACC) cathodes to facilitate the reaction, which can proceed through a "borrowing hydrogen" mechanism. osti.gov This approach is thermodynamically favorable and could be adapted for the synthesis of more complex structures starting from this compound.

Prospective research could investigate the conditions summarized in the table below for the synthesis of this compound derivatives.

| Catalytic Method | Potential Reactants for Derivatization | Catalyst System | Key Advantages |

| Photocatalytic C-H Alkylation | Alkenes (e.g., acrylates) | Organic Dye (e.g., 4CzIPN) + HAT catalyst (e.g., Azide ion) | No N-protection needed, high atom economy, scalable in flow. researchgate.net |

| Electrocatalytic N-Alkylation | Alcohols | Ru/ACC cathode | Mild conditions, avoids harsh chemical reagents. osti.gov |

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous flow manufacturing is a key trend in the chemical industry, offering enhanced safety, scalability, and process control. acs.orgthieme-connect.com this compound is well-suited for integration into such systems due to its potential role as a key building block in multi-step syntheses.

Flow Chemistry: Continuous flow reactors can overcome the challenges of highly exothermic or hazardous reactions, making them ideal for amination processes. acs.org The synthesis of primary amines from alkyl halides and aqueous ammonia (B1221849) has been successfully demonstrated in continuous flow at elevated temperatures and pressures, achieving high yields and selectivity. acs.orgthieme-connect.com This methodology could be adapted for the large-scale production of this compound itself or its derivatives. The ability to telescope reactions, where the output of one reactor is fed directly into the next, would allow for the rapid, multi-step synthesis of complex molecules incorporating the this compound scaffold. acs.org

Automated Synthesis: Automated synthesis platforms, which combine robotics with software for experiment planning and execution, are revolutionizing chemical discovery. scripps.eduresearchgate.net These systems enable high-throughput screening of reaction conditions and the rapid generation of compound libraries. nih.gov By incorporating this compound into an automated workflow, researchers could efficiently explore its reactivity with a wide array of substrates. For example, automated platforms are capable of performing reductive aminations, amide couplings, and Boc-protections/deprotections, all of which are relevant transformations for a primary amine. sigmaaldrich.com

The table below outlines potential parameters for integrating this compound into advanced synthesis platforms.

| Platform | Potential Application | Key Parameters | Benefits |

| Continuous Flow Reactor | Synthesis of primary amines | High temperature (e.g., 160°C), high pressure (e.g., 350 psi), controlled residence time. thieme-connect.com | Enhanced safety, scalability, high throughput. acs.org |

| Automated Synthesis Platform | High-throughput screening and library generation | Robotic liquid/solid handling, parallel reactors, automated purification and analysis. scripps.edu | Accelerated discovery, reproducibility, data-rich experimentation. xtalpi.com |

Exploration in Bio-orthogonal Chemistry and Chemical Biology

Bio-orthogonal chemistry involves chemical reactions that can occur in living systems without interfering with native biological processes. wikipedia.org The primary amine group of this compound, while common in biology, can be utilized in specific bio-orthogonal reactions, particularly after conversion to other functional groups like azides.

The Staudinger ligation is a classic bio-orthogonal reaction where an azide reacts with a phosphine to form an aza-ylide, which is then hydrolyzed to a primary amine. wikipedia.orgnih.gov While this compound is the product of this reaction, its precursor, the corresponding azide, could be incorporated into biomolecules as a chemical reporter. nih.gov Once incorporated, a phosphine probe could be used to label the molecule of interest. The small size of the azide group makes it an ideal bio-orthogonal handle that is unlikely to perturb the function of the parent biomolecule. nih.gov

Future research could involve synthesizing an azide version of this compound (3-azido-1-methoxybutane) and exploring its incorporation into metabolic pathways or its use as a tag for specific biomolecules. This would open the door to studying cellular processes in real-time.

| Bio-orthogonal Strategy | Role of Amine/Precursor | Reaction Partner | Application |

| Staudinger Ligation | Precursor (azide form) acts as a chemical reporter. | Triphenylphosphine derivatives | Labeling and imaging of biomolecules in living cells. nih.govnih.gov |

| Carbonyl Ligation | Amine reacts with aldehydes/ketones. | Aldehyde- or ketone-tagged biomolecules | Extracellular labeling and cell surface remodeling. nih.gov |

Sustainable Production and Environmental Impact Mitigation Studies

The development of sustainable chemical processes is a global priority. For this compound, this involves both creating green manufacturing routes and understanding its environmental fate.